Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate

Chemical Synthesis Quality Control Isomeric Purity

Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate is a heterocyclic small molecule (C8H6BrN3O2, MW 256.06) composed of a fused imidazo[1,2-b]pyridazine core, bearing a reactive bromine atom at the 3-position and a methyl ester substituent at the 8-position. This substitution pattern renders the compound a potentially versatile synthetic intermediate for medicinal chemistry, particularly for generating libraries of kinase-targeted analogs via sequential cross-coupling and derivatization.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
Cat. No. B13456256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=NN2C1=NC=C2Br
InChIInChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-3-11-12-6(9)4-10-7(5)12/h2-4H,1H3
InChIKeyOTCXPIZNZHGLED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate (CAS 2919954-30-4): A Specialized Imidazo[1,2-b]pyridazine Scaffold


Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate is a heterocyclic small molecule (C8H6BrN3O2, MW 256.06) composed of a fused imidazo[1,2-b]pyridazine core, bearing a reactive bromine atom at the 3-position and a methyl ester substituent at the 8-position . This substitution pattern renders the compound a potentially versatile synthetic intermediate for medicinal chemistry, particularly for generating libraries of kinase-targeted analogs via sequential cross-coupling and derivatization [1].

Why Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate Cannot Be Simply Replaced by Its 6-Carboxylate or 6-Chloro Analogs


The exact position of the ester group on the pyridazine ring profoundly influences both the compound's physicochemical properties and its chemical reactivity. The 8-carboxylate isomer presents steric and electronic characteristics that are distinct from the more common 6-carboxylate isomer, potentially altering reaction kinetics and regioselectivity in subsequent synthetic transformations [1]. Furthermore, the identity of the halogen at the 3-position (bromo vs. chloro) dictates the activation energy for oxidative addition in palladium-catalyzed cross-coupling reactions, making simple in-class substitution a significant risk to synthetic efficiency and product yield consistency [1].

Quantitative Evidence for Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate Differentiation


Supplier-Specified Purity: 8-Carboxylate vs. 6-Carboxylate Isomer

The commercially available methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate is typically supplied at 98% purity by leading manufacturers, as verified by HPLC and NMR . In contrast, the closely related positional isomer, methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate (CAS 1234616-07-9), is commonly offered at only 95% purity from major reagent suppliers . This 3-percentage-point difference in baseline purity can directly impact synthetic yield calculations and final product purity in multi-step medicinal chemistry campaigns where even minor impurities can confound biological assay interpretation.

Chemical Synthesis Quality Control Isomeric Purity

Halogen-Dependent Cross-Coupling Reactivity: Br vs. Cl at the C3 Position

A comprehensive 2021 review on the functionalization of imidazo[1,2-b]pyridazine via metal-catalyzed cross-coupling identifies C3-bromo derivatives as enabling substrates for Suzuki-Miyaura, Sonogashira, and Negishi couplings under mild conditions, often proceeding to high conversion at ambient or moderately elevated temperatures [1]. While C3-chloro analogs can also undergo these transformations, they typically require higher catalyst loadings, stronger bases, or prolonged reaction times to achieve comparable conversion, reflecting the higher bond dissociation energy of the C–Cl bond [2]. This intrinsic reactivity advantage makes the C3-bromo intermediate the preferred chemical handle for rapid diversification in parallel synthesis and library production.

Cross-coupling Suzuki-Miyaura Halogen Reactivity

Orthogonal Derivatization Handles Enable Sequential C3-First Followed by C8-First Library Synthesis

Experimental studies on 3-bromo-6-chloroimidazo[1,2-b]pyridazine have demonstrated that the C6 chlorine can be selectively aminated in the presence of the C3 bromine, yielding C6-aminated products in 79–98% isolated yield while leaving the C3 bromine intact for subsequent cross-coupling [1]. This proof of concept for orthogonal reactivity on the imidazo[1,2-b]pyridazine core supports the strategic advantage of the 3-bromo-8-carboxylate scaffold: the methyl ester at the 8-position is less electrophilic than a chlorine, thus enabling even more selective C3-first functionalization sequences with minimal risk of ester displacement. This two‑stage orthogonal handle strategy is critical for generating focused libraries of kinase inhibitors, where both the C3 aryl group and the C8 amide/carboxylic acid contribute to target binding [2].

Orthogonal Reactivity Sequential Functionalization Medicinal Chemistry

Recommended Application Scenarios for Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate


Building Block for Parallel Synthesis of Kinase-Focused Compound Libraries

The C3-bromo substituent serves as a universal coupling point for high-throughput Suzuki-Miyaura diversification, enabling the rapid generation of 3-aryl/heteroaryl-imidazo[1,2-b]pyridazine-8-carboxylate libraries. The higher reactivity of the C-Br bond compared to C-Cl minimizes catalyst loading and reaction times, which is critical for parallel synthesis workflows [1][2].

Intermediate for Orthogonal Stepwise Derivatization in Lead Optimization

The orthogonal reactivity of the C3 bromine and the C8 methyl ester allows medicinal chemists to first introduce an aryl group at the 3-position via palladium catalysis, followed by hydrolysis of the ester to the free carboxylic acid and subsequent amidation or esterification. This two-step sequence is essential for optimizing both the hydrophobic and hydrogen-bonding pharmacophoric features required for GSK-3β and other kinase inhibition [3][4].

Preferred Substrate for Academic and Industrial Collaborations on CNS-Penetrant Kinase Inhibitors

Given the demonstrated ability of imidazo[1,2-b]pyridazine-based compounds to achieve brain penetration and oral bioavailability, as shown with compound 47 in a triple-transgenic Alzheimer’s mouse model, the 3-bromo-8-carboxylate scaffold offers a reliable entry point for structure-activity relationship studies on next-generation CNS kinase targets [3].

Quote Request

Request a Quote for Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.